N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of imidazopyridines These compounds are characterized by an imidazole ring fused to a pyridine ring, which is further functionalized with various substituents
Mechanism of Action
Target of Action
It’s worth noting that imidazo[1,2-a]pyridine derivatives, which this compound is a part of, have been shown to possess a broad range of biological activity . They have been characterized with regard to a broad spectrum of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been used in various roles, such as light-sensitive dyes, optical media for data storage, pesticides, and fungicides . They have also been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
Biochemical Pathways
Given the broad range of biological activities associated with imidazo[1,2-a]pyridine derivatives, it can be inferred that multiple biochemical pathways might be affected .
Result of Action
It’s known that 3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium bromide, a derivative of 2-methylimidazo[1,2-a]pyridine, showed antimicrobial properties against staphylococcus aureus .
Action Environment
It’s worth noting that the synthesis of imidazo[1,2-a]pyridines has been achieved under various conditions, including solvent- and catalyst-free methods under microwave irradiation . This suggests that the compound might be stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions often include elevated temperatures and the use of polar organic solvents to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solid support catalysts such as Al2O3 and TiCl4 can be employed to optimize the reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies or transition metal catalysis.
Reduction: Commonly involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyridine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Metal-free oxidants or transition metal catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, polar organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the imidazole or pyridine rings .
Scientific Research Applications
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative used to treat insomnia, containing an imidazo[1,2-a]pyridine core.
Alpidem: An anxiolytic with a similar imidazo[1,2-a]pyridine structure.
Saripidem: Another sedative and anxiolytic with an imidazo[1,2-a]pyridine scaffold.
Uniqueness
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide is unique due to its specific functionalization with a thiophene-2-carboxamide group, which imparts distinct chemical and biological properties. This functionalization can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile compared to other imidazo[1,2-a]pyridine derivatives .
Properties
IUPAC Name |
N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-11-4-2-8-18-10-12(17-14(11)18)6-7-16-15(19)13-5-3-9-20-13/h2-5,8-10H,6-7H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLFSSRZXBLRDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24824108 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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